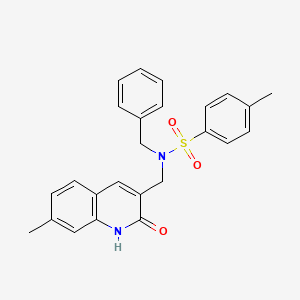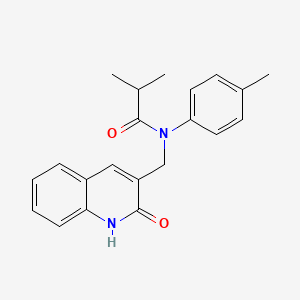
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, also known as HQMMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HQMMA belongs to the class of isobutyramide derivatives and has a molecular formula of C21H21N2O2.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated in animal studies. It has been shown to have a high bioavailability and can easily cross the blood-brain barrier. This compound has been found to have a low binding affinity for plasma proteins, which suggests that it can easily reach its target site.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its broad-spectrum activity against various cancer cell lines. It has also been found to be effective against drug-resistant cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide. One area of interest is the development of this compound-based prodrugs that can improve its solubility and bioavailability. Another area of interest is the study of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the use of this compound in the treatment of fungal and bacterial infections is an area that requires further investigation. Overall, this compound has shown great potential as a therapeutic agent and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the reaction of 2-hydroxy-3-(p-tolyl)propionaldehyde with 8-hydroxyquinoline in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with isobutyryl chloride to obtain this compound. The synthesis method is relatively simple and has been optimized for large-scale production.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and anticancer properties. This compound has been found to be effective against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to have a synergistic effect when used in combination with other anticancer agents.
特性
IUPAC Name |
2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)21(25)23(18-10-8-15(3)9-11-18)13-17-12-16-6-4-5-7-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVIDGVUDKWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

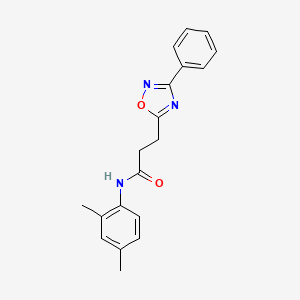
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

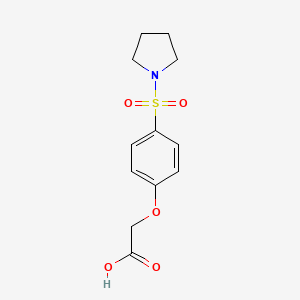

![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

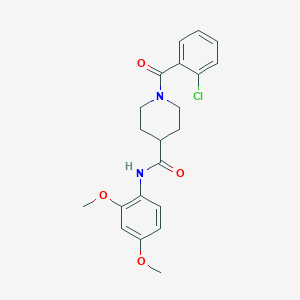
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

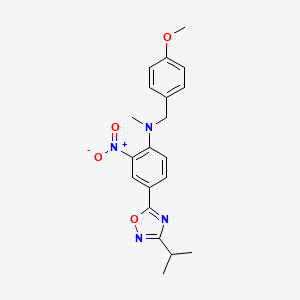
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)

